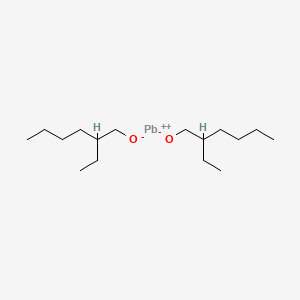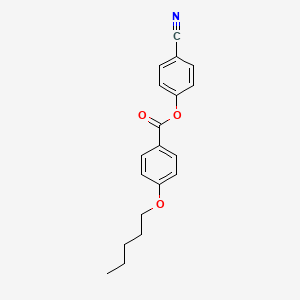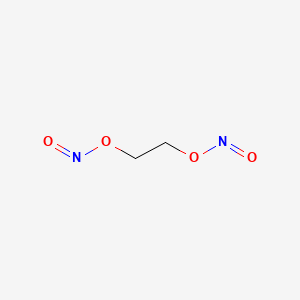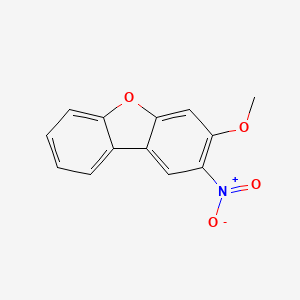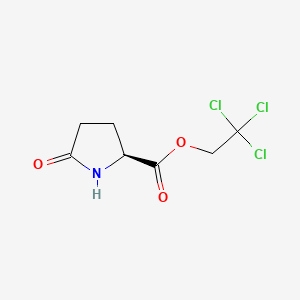
Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester is an organophosphorus compound with the molecular formula C5H14N2OPS. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of phosphorus, sulfur, and nitrogen atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodiamidothioic acid, tetramethyl-, O-methyl ester typically involves the reaction of tetramethylphosphorodiamidic chloride with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
(CH3)2N2P(S)Cl+CH3OH→(CH3)2N2P(S)OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring and controlling the process parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a strong acid or base, leading to the formation of phosphorodiamidothioic acid and methanol.
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide, resulting in the formation of phosphorodiamidic acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a catalyst or under heating conditions.
Major Products Formed
Hydrolysis: Phosphorodiamidothioic acid and methanol.
Oxidation: Phosphorodiamidic acid derivatives.
Substitution: Various substituted phosphorodiamidothioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of phosphorodiamidothioic acid, tetramethyl-, O-methyl ester involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, leading to the inactivation of the enzyme’s catalytic function. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoramidothioic acid, O,S-dimethyl ester
- Tetramethylethylenediamine
- Tetramethylrhodamine, methyl ester
Uniqueness
Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester is unique due to its specific combination of phosphorus, sulfur, and nitrogen atoms, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications in various fields.
Eigenschaften
CAS-Nummer |
63385-24-0 |
|---|---|
Molekularformel |
C5H15N2OPS |
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
N-[dimethylamino(methoxy)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H15N2OPS/c1-6(2)9(10,8-5)7(3)4/h1-5H3 |
InChI-Schlüssel |
GXLAUHIEKYBCAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=S)(N(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


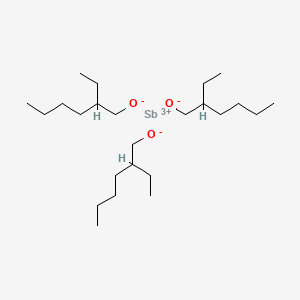
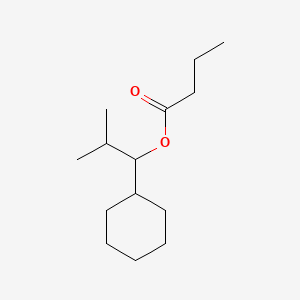


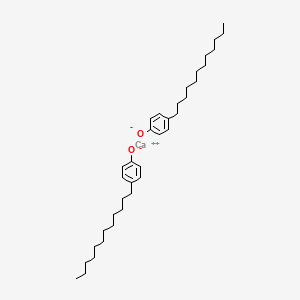
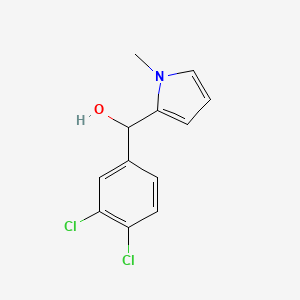
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
